![molecular formula C17H18ClN7O B2475172 2-{[1-(5-氯嘧啶-2-基)哌啶-4-基]甲基}-6-(1H-吡唑-1-基)-2,3-二氢嘧啶-3-酮 CAS No. 2097933-39-4](/img/structure/B2475172.png)
2-{[1-(5-氯嘧啶-2-基)哌啶-4-基]甲基}-6-(1H-吡唑-1-基)-2,3-二氢嘧啶-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a piperidine ring, a pyrazole ring, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The InChI code for a similar compound, 1-(5-chloropyrimidin-2-yl)piperidin-4-one, is 1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For a similar compound, 1-(5-chloropyrimidin-2-yl)piperidin-4-one, the molecular weight is 211.65, and it’s a powder at room temperature .科学研究应用
Aurora 激酶抑制和癌症治疗
该化合物的一个重要应用是在癌症治疗领域。它已被确定为 Aurora 激酶抑制剂,在新的癌症疗法开发中起着至关重要的作用。Aurora 激酶对于细胞分裂至关重要,它们的抑制可以阻止癌细胞的增殖。该应用表明了开发新的癌症治疗方法的潜力 (Robert Henry, James, 2006).
合成和结构分析
该化合物还在含有嘧啶环的杂芳族配体的合成和研究中发挥作用。这些研究有助于我们了解该化合物的结构和电子性质,这对于新药和新材料的设计和开发至关重要 (A. V. Ivashchenko 等,1980).
生物活性与植物生长刺激
有证据表明该化合物具有刺激植物生长的潜力。研究表明,该化合物的衍生物表现出显着的植物生长刺激作用,表明其在农业应用和植物科学中的用途 (V. A. Pivazyan 等,2019).
甘氨酸转运蛋白 1 抑制
它已被确定为一种有效且可口服的甘氨酸转运蛋白 1 (GlyT1) 抑制剂。这表明其在神经学研究中的潜在应用,可能为治疗神经系统疾病或与甘氨酸转运蛋白失衡相关的疾病提供新的途径 (山本修司等,2016).
安全和危害
未来方向
作用机制
Target of Action
The primary target of the compound 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one affects the insulin secretion pathway in the pancreas and the incretin GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include increased insulin and GLP-1 levels, which help regulate blood glucose levels .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one’s action include increased insulin secretion from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells in the gastrointestinal tract . These effects lead to improved regulation of blood glucose levels .
Action Environment
Factors such as diet, exercise, and overall health status could potentially influence the compound’s action and efficacy .
属性
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-14-10-19-17(20-11-14)23-8-4-13(5-9-23)12-25-16(26)3-2-15(22-25)24-7-1-6-21-24/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUBAGTUPWPDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。